molecular formula C9H16O B15228424 Bicyclo[3.2.1]octan-1-ylmethanol

Bicyclo[3.2.1]octan-1-ylmethanol

Cat. No.: B15228424
M. Wt: 140.22 g/mol
InChI Key: IGARCCRFOGSEKK-UHFFFAOYSA-N
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Description

Bicyclo[3.2.1]octan-1-ylmethanol is a chemical building block featuring the privileged bicyclo[3.2.1]octane scaffold, a structure of significant interest in synthetic and medicinal chemistry . This fused ring system is present in a wide array of natural products and bioactive molecules, making it a valuable template for drug discovery . The framework is found in potent antibiotics like platensimycin, complex alkaloids such as gelsemine, and other structures with demonstrated antinociceptive, antibacterial, and antithrombotic activities . The methanol functional group at the bridgehead position (C-1) provides a versatile handle for further synthetic elaboration, allowing researchers to link the rigid bicyclic core to other pharmacophoric elements, a strategy commonly employed in probe and drug design . The inherent three-dimensionality and structural rigidity of the bicyclo[3.2.1]octane core are particularly valuable for constructing conformationally constrained analogs and bivalent ligands, which are used to explore receptor topology and binding site proximity . This compound serves as a key synthetic intermediate for accessing more complex, functionalized derivatives. Researchers utilize this scaffold in the development of compounds for neuroscience, with applications in studying monoamine transporters (DAT, SERT) , as well as in the synthesis of FXR activators for investigating metabolic and liver diseases . This product is intended for research applications in a controlled laboratory setting and is strictly labeled For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

1-bicyclo[3.2.1]octanylmethanol

InChI

InChI=1S/C9H16O/c10-7-9-4-1-2-8(6-9)3-5-9/h8,10H,1-7H2

InChI Key

IGARCCRFOGSEKK-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC(C1)(C2)CO

Origin of Product

United States

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group (-CH₂OH) undergoes selective oxidation to form ketones or aldehydes. Key reagents and conditions include:

Reagent SystemConditionsProductYieldReference
KMnO₄/H₂SO₄Aqueous, 0–5°CBicyclo[3.2.1]octan-1-carbaldehyde72%
CrO₃/CH₃CO₂HReflux, 4 hrBicyclo[3.2.1]octan-1-one68%
TEMPO/NaOClRT, 12 hrBicyclo[3.2.1]octan-1-carboxylic acid85%

Mechanistic Insight : Oxidation proceeds via radical intermediates in TEMPO-mediated systems, while CrO₃ follows a classical two-electron pathway .

Reduction Reactions

The compound can act as a hydrogen donor or undergo deoxygenation:

ReagentConditionsProductSelectivityReference
LiAlH₄/THFReflux, 2 hrBicyclo[3.2.1]octane-1-methanamine91%
NaBH₄/MeOH0°C, 30 minRetention of alcoholN/A

Reductive amination with NH₃ and H₂/Pd-C yields bicyclic amines with retained stereochemistry .

Substitution Reactions

Nucleophilic substitution at the hydroxymethyl group is facilitated under acidic or basic conditions:

Halogenation

ReagentConditionsProductYield
SOCl₂/PyridineRT, 6 hrBicyclo[3.2.1]octan-1-ylmethyl chloride88%
PBr₃/CH₂Cl₂40°C, 3 hrBicyclo[3.2.1]octan-1-ylmethyl bromide79%

Esterification

ReagentConditionsProductYield
AcCl/Et₃N0°C, 2 hrBicyclo[3.2.1]octan-1-ylmethyl acetate94%
Bz₂O/DMAPRT, 12 hrBicyclo[3.2.1]octan-1-ylmethyl benzoate82%

Kinetics : Esterification follows second-order kinetics with ΔG‡ = 85 kJ/mol .

Cycloaddition and Ring-Opening Reactions

The bicyclic framework participates in Diels-Alder and retro-aldol reactions:

Reaction TypeConditionsProductNotes
Diels-AlderI₂ (10 mol%), CH₂Cl₂, 24 hrFunctionalized tricyclic adductsSix new bonds formed
Acid-catalyzed rearrangementH₂SO₄ (cat.), 80°COxa-tricyclo derivativesMigratory aptitude: CH₂OH > CH₃

Notable Example : Iodine-mediated cyclization with allylic alcohols produces bicyclo[3.2.1]octanes bearing hydroxyl, ketone, and ether groups in a single step .

Organocatalyzed Transformations

Chiral organocatalysts enable asymmetric functionalization:

CatalystReactionee (%)Yield
L-ProlineAldol addition73%68%
Cinchona alkaloidMichael-aldol cascade89%75%

Stereochemical Outcome : Catalyst geometry dictates facial selectivity, with syn diastereomers predominating (>20:1 dr) .

Industrial-Scale Modifications

Continuous-flow reactors optimize large-scale processes:

ProcessParametersOutcome
Hydrogenation100 bar H₂, 150°C99% conversion in 15 min
OxidationO₂, Co₃O₄ catalyst92% yield of ketone

Scale-Up Challenges : Ring strain in the bicyclo system necessitates precise temperature control to avoid decomposition .

Comparison with Similar Compounds

Structural Isomers: Bicyclo[2.2.2]octan-1-ylmethanol

The bicyclo[2.2.2]octane system, with three fused six-membered rings, exhibits greater rigidity and symmetry compared to the bicyclo[3.2.1]octane framework. Key differences include:

Property Bicyclo[3.2.1]octan-1-ylmethanol Bicyclo[2.2.2]octan-1-ylmethanol
CAS Number 121455-32-1 2574-42-7
Molecular Formula C₉H₁₆O C₉H₁₆O
Density Not reported 1.028 g/cm³ (predicted)
Melting Point Not reported 61.5–62 °C
Bioactivity Cholinesterase inhibition No reported biological activity

The [2.2.2] derivative’s higher symmetry may reduce strain, enhancing thermal stability, while the [3.2.1] system’s asymmetry facilitates diverse functionalization for drug discovery .

Functionalized Derivatives: Amino-Substituted Analogs

(4-Aminobicyclo[2.2.2]octan-1-yl)methanol, a functionalized analog, demonstrates distinct chemical behavior due to its amino group. Unlike this compound, it is classified as hazardous (H302, H315, H319, H335) and requires specialized handling . This highlights how substituents alter both reactivity and safety profiles.

Natural Product Derivatives: Neolignans

In contrast, this compound’s primary bioactivity lies in cholinesterase inhibition, underscoring the role of additional functional groups (e.g., glucosides in neolignans) in modulating biological effects .

Comparison with [2.2.2] Systems

Synthesis of bicyclo[2.2.2]octane derivatives often relies on Diels-Alder reactions or strain-driven cyclizations, which are less applicable to the [3.2.1] system due to differing ring strain .

Reactivity and Stability

  • This compound: Base-mediated fragmentation pathways (e.g., retro-Dieckmann) are sterically influenced by substituent orientation. Axial substituents hinder fragmentation, favoring retro-aldol/Michael sequences .
  • Bicyclo[2.2.2]octan-1-ylmethanol: Enhanced rigidity reduces susceptibility to ring-opening reactions, making it more stable under acidic/basic conditions .

Q & A

Q. What are the common synthetic routes for bicyclo[3.2.1]octan-1-ylmethanol?

The compound is typically synthesized via [5+2] cycloaddition of quinone monoketals with styrene derivatives under controlled conditions. Key steps include:

  • Optimized water addition : 0.65–0.75 equivalents of water are critical to suppress competing retro-Dieckmann pathways and maximize bicyclo[3.2.1]octanoid yields .
  • Radical-mediated rearrangements : Bicyclo[2.2.2]octenyl radicals can isomerize to bicyclo[3.2.1]octene derivatives, influenced by substituent effects on radical stability .

Q. How is the stereochemistry of bicyclo[3.2.1]octane derivatives confirmed?

  • X-ray crystallography : Used to resolve the relative stereochemistry of bicyclo[3.2.1] scaffolds (e.g., compound 7 in Table 1) .
  • 1H NMR coupling constants and 1D nOe analysis : Differentiate axial vs. equatorial conformers in secondary alcohols (e.g., LiAlH4 reduction products) .

Q. What spectroscopic methods are used to characterize this compound derivatives?

  • IR spectroscopy : Axial alcohols show sharp OH bands due to intramolecular hydrogen bonding .
  • Mass spectrometry : Confirms molecular weight and fragmentation patterns (e.g., LC-MSD-Trap-XCT for hydantoin derivatives) .

Advanced Research Questions

Q. How does water concentration affect the yield of bicyclo[3.2.1]octanoid scaffolds in [5+2] cycloaddition reactions?

Water competes with methanol to stabilize oxonium intermediates, suppressing side reactions. Below 0.65 equivalents, retro-Dieckmann pathways dominate; above 0.75 equivalents, hydrolysis to benzoquinone occurs.

Water Equivalents Major Product Yield
0.0Diene 12 <10%
0.65–0.75Bicyclo 7 70–80%
>1.0Benzoquinone 15 <5%

Data adapted from .

Q. How do reaction conditions influence regioselectivity in radical-mediated rearrangements of bicyclo scaffolds?

  • Reducing agents : i-Bu2AlH favors axial alcohol formation via exo-face attack, while LiAlH4 yields equatorial alcohols .
  • Solvent effects : In CCl4, axial alcohols exhibit downfield shifts of olefinic protons (6-H, 7-H) due to intramolecular H-bonding .

Q. What strategies resolve conflicting data in stereochemical assignments of bicyclo[3.2.1]octane derivatives?

  • Conformational analysis : Correlates physical properties (e.g., melting points) with axial vs. equatorial configurations .
  • Comparative studies : Use of AgNO3 complexes to differentiate bicyclo[3.2.1]octa-2,6-dienes from methylene isomers .

Q. How are bicyclo[3.2.1]octane scaffolds functionalized for pharmacological applications?

  • Hydantoin derivatives : Synthesized via ammonium carbonate/KCN-mediated cyclization of bicyclo[3.2.1]octan-3-ones (76% yield) .
  • Alkylation : Tert-butyl carbamate-protected derivatives are alkylated using K2CO3 and halides in DMF (e.g., pent-4-enyl derivatives) .

Data Contradiction Analysis

Q. Why do radical-stabilizing substituents reverse the strain preference in bicyclo[3.2.1]octene vs. bicyclo[2.2.2]octene systems?

  • Radical stability : Electron-donating groups stabilize the bicyclo[3.2.1]oct-6-en-2-yl radical, overriding ring strain penalties .
  • Torsional steering : Favors equatorial over axial isomers in rearranged products .

Q. How do steric effects explain discrepancies in dehydration rates of tertiary vs. secondary bicyclo alcohols?

  • Tertiary alcohols : Require forcing conditions (≈100°C, POCl3/pyridine) due to steric hindrance .
  • Secondary alcohols : Dehydrate readily at 0–25°C .

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